Cas no 2138823-82-0 (2-[4-(2-bromoethenyl)-1H-1,2,3-triazol-1-yl]acetamide)
![2-[4-(2-bromoethenyl)-1H-1,2,3-triazol-1-yl]acetamide structure](https://www.kuujia.com/scimg/cas/2138823-82-0x500.png)
2-[4-(2-bromoethenyl)-1H-1,2,3-triazol-1-yl]acetamide Chemical and Physical Properties
Names and Identifiers
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- 2138823-82-0
- 2-[4-(2-bromoethenyl)-1H-1,2,3-triazol-1-yl]acetamide
- EN300-802817
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- Inchi: 1S/C6H7BrN4O/c7-2-1-5-3-11(10-9-5)4-6(8)12/h1-3H,4H2,(H2,8,12)/b2-1+
- InChI Key: DXKRPDPZLDNVFR-OWOJBTEDSA-N
- SMILES: Br/C=C/C1=CN(CC(N)=O)N=N1
Computed Properties
- Exact Mass: 229.98032g/mol
- Monoisotopic Mass: 229.98032g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 73.8Ų
2-[4-(2-bromoethenyl)-1H-1,2,3-triazol-1-yl]acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-802817-1.0g |
2-[4-(2-bromoethenyl)-1H-1,2,3-triazol-1-yl]acetamide |
2138823-82-0 | 95% | 1.0g |
$1343.0 | 2024-05-21 | |
Enamine | EN300-802817-0.05g |
2-[4-(2-bromoethenyl)-1H-1,2,3-triazol-1-yl]acetamide |
2138823-82-0 | 95% | 0.05g |
$1129.0 | 2024-05-21 | |
Enamine | EN300-802817-5.0g |
2-[4-(2-bromoethenyl)-1H-1,2,3-triazol-1-yl]acetamide |
2138823-82-0 | 95% | 5.0g |
$3894.0 | 2024-05-21 | |
Enamine | EN300-802817-10.0g |
2-[4-(2-bromoethenyl)-1H-1,2,3-triazol-1-yl]acetamide |
2138823-82-0 | 95% | 10.0g |
$5774.0 | 2024-05-21 | |
Enamine | EN300-802817-0.5g |
2-[4-(2-bromoethenyl)-1H-1,2,3-triazol-1-yl]acetamide |
2138823-82-0 | 95% | 0.5g |
$1289.0 | 2024-05-21 | |
Enamine | EN300-802817-0.1g |
2-[4-(2-bromoethenyl)-1H-1,2,3-triazol-1-yl]acetamide |
2138823-82-0 | 95% | 0.1g |
$1183.0 | 2024-05-21 | |
Enamine | EN300-802817-2.5g |
2-[4-(2-bromoethenyl)-1H-1,2,3-triazol-1-yl]acetamide |
2138823-82-0 | 95% | 2.5g |
$2631.0 | 2024-05-21 | |
Enamine | EN300-802817-0.25g |
2-[4-(2-bromoethenyl)-1H-1,2,3-triazol-1-yl]acetamide |
2138823-82-0 | 95% | 0.25g |
$1235.0 | 2024-05-21 |
2-[4-(2-bromoethenyl)-1H-1,2,3-triazol-1-yl]acetamide Related Literature
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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2. Back matter
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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4. Book reviews
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
Additional information on 2-[4-(2-bromoethenyl)-1H-1,2,3-triazol-1-yl]acetamide
Introduction to 2-[4-(2-bromoethenyl)-1H-1,2,3-triazol-1-yl]acetamide (CAS No. 2138823-82-0)
2-[4-(2-bromoethenyl)-1H-1,2,3-triazol-1-yl]acetamide is a compound with the CAS registry number 2138823-82-0. This compound belongs to the class of heterocyclic compounds, specifically featuring a triazole ring system. The structure of this molecule includes a bromoethenyl group attached to the triazole ring and an acetamide functional group. Such structures are often of interest in medicinal chemistry due to their potential as bioactive agents.
The synthesis of CAS No. 2138823-82-0 typically involves multi-step organic reactions, including nucleophilic substitutions and cyclizations. Recent advancements in synthetic methodologies have enabled the efficient construction of such complex heterocycles with high purity and yield. Researchers have explored various reaction conditions to optimize the formation of the triazole ring and the subsequent functionalization with the bromoethenyl and acetamide groups.
In terms of biological activity, CAS No. 2138823-82-0 has been studied for its potential as an inhibitor of certain enzymes or receptors. For instance, recent studies have highlighted its ability to modulate kinase activity, making it a promising candidate for anti-cancer drug development. The bromoethenyl group is believed to play a critical role in enhancing the compound's bioactivity by providing additional sites for interaction with target proteins.
The triazole ring system in CAS No. 2138823-82-0 contributes significantly to its stability and reactivity. Triazoles are known for their aromaticity and resistance to oxidation, which makes them suitable for applications in both pharmaceuticals and materials science. The acetamide group further enhances the compound's solubility in polar solvents, facilitating its use in various biochemical assays.
Recent research has also focused on the pharmacokinetic properties of CAS No. 2138823-82-0, particularly its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these parameters is crucial for determining the compound's suitability as a drug candidate. Studies have shown that the molecule exhibits moderate oral bioavailability and selective tissue distribution, which are favorable attributes for therapeutic agents.
In addition to its biological applications, CAS No. 2138823-82-0 has been investigated for its potential use in materials science. The bromoethenyl group can undergo polymerization under specific conditions, leading to the formation of novel polymeric materials with unique mechanical and thermal properties. These materials have potential applications in advanced composites and high-performance polymers.
The development of efficient analytical methods for characterizing CAS No. 2138823-8₂₀ has also been a focus of recent research efforts. Techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography have been employed to confirm the compound's structure and purity. These methods provide critical insights into the molecular architecture and stereochemistry of the compound.
In conclusion, CAS No. ₂₁₃₈₈₂₃₋₈₂₋₀, or ₂-[4-(₂-bromoethenyl)-₁H₋₁₂₃-triazol₋₁-yli]acetamide, is a versatile compound with significant potential in both pharmaceuticals and materials science. Its unique structure and functional groups make it an attractive target for further research and development across multiple disciplines.
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